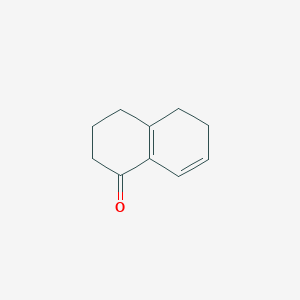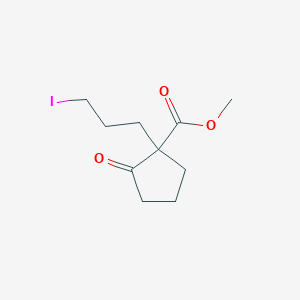
Methyl 1-(3-iodopropyl)-2-oxocyclopentane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1-(3-iodopropyl)-2-oxocyclopentane-1-carboxylate is an organic compound that belongs to the class of iodinated cyclopentane derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(3-iodopropyl)-2-oxocyclopentane-1-carboxylate typically involves the esterification of a cyclopentanone derivative with an iodopropyl group. One common method involves the reaction of 3-iodopropanol with cyclopentanone in the presence of an acid catalyst to form the intermediate, which is then esterified with methanol to yield the final product . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like boron trifluoride etherate to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. For instance, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the purification process may involve techniques such as distillation and recrystallization to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 1-(3-iodopropyl)-2-oxocyclopentane-1-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The iodopropyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Reduction Reactions: The carbonyl group in the cyclopentane ring can be reduced to form alcohol derivatives.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as sodium azide, potassium cyanide, and thiols for substitution reactions.
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) for reduction reactions.
Oxidizing Agents: Such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) for oxidation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while reduction with LiAlH4 can produce alcohol derivatives.
Aplicaciones Científicas De Investigación
Methyl 1-(3-iodopropyl)-2-oxocyclopentane-1-carboxylate has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound can be used in the development of pharmaceuticals, particularly as intermediates in the synthesis of bioactive molecules.
Materials Science: It can be utilized in the preparation of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of Methyl 1-(3-iodopropyl)-2-oxocyclopentane-1-carboxylate involves its interaction with various molecular targets. The iodopropyl group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. Additionally, the carbonyl group in the cyclopentane ring can participate in nucleophilic addition reactions, leading to the formation of various derivatives.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Methyl 1-(3-iodopropyl)-2-oxocyclopentane-1-carboxylate include:
- Methyl 1-(3-bromopropyl)-2-oxocyclopentane-1-carboxylate
- Methyl 1-(3-chloropropyl)-2-oxocyclopentane-1-carboxylate
- Methyl 1-(3-fluoropropyl)-2-oxocyclopentane-1-carboxylate
Uniqueness
The uniqueness of this compound lies in its iodopropyl group, which provides distinct reactivity compared to its bromine, chlorine, and fluorine analogs. The iodine atom is larger and more polarizable, making it a better leaving group in substitution reactions and providing unique reactivity patterns .
Propiedades
Número CAS |
110528-50-2 |
|---|---|
Fórmula molecular |
C10H15IO3 |
Peso molecular |
310.13 g/mol |
Nombre IUPAC |
methyl 1-(3-iodopropyl)-2-oxocyclopentane-1-carboxylate |
InChI |
InChI=1S/C10H15IO3/c1-14-9(13)10(6-3-7-11)5-2-4-8(10)12/h2-7H2,1H3 |
Clave InChI |
GNMUKIBBASKMEP-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1(CCCC1=O)CCCI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


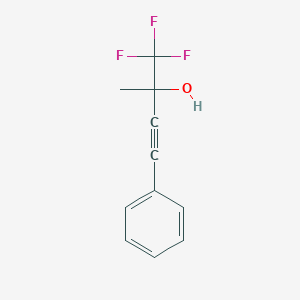


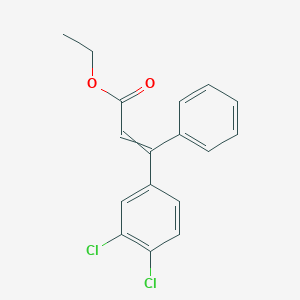

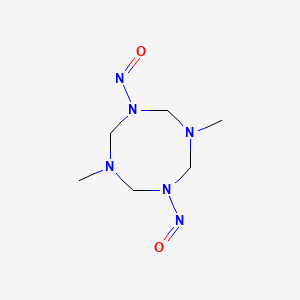
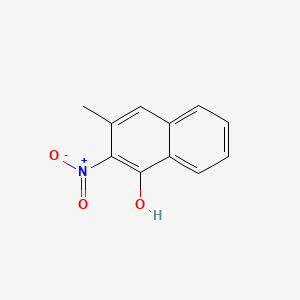
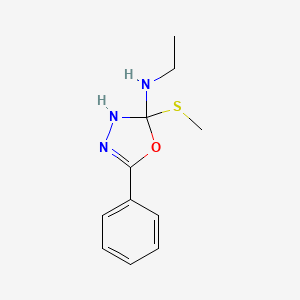



![3,3-Dimethoxyspiro[thietane-2,9'-xanthene]](/img/structure/B14308529.png)
![2-[(Propan-2-yl)oxy]-2H-1,3-benzodioxole](/img/structure/B14308531.png)
